18,19-Dihydrousambarine
Description
18,19-Dihydrousambarine is a hydrogenated derivative of the alkaloid usambarine, a compound primarily studied in the context of ethnopharmacology and natural product chemistry. While direct structural or pharmacological data for this compound is sparse in the provided evidence, its analogs and related dihydro derivatives (e.g., dihydro-usambarensine, dihydro-usambaine) are documented in ethnopharmacological studies and chemical registries .
Properties
CAS No. |
67657-99-2 |
|---|---|
Molecular Formula |
C30H36N4 |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
(2S,3R,12bS)-3-ethyl-2-[[(1S)-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine |
InChI |
InChI=1S/C30H36N4/c1-3-19-18-34-15-13-24-22-9-5-7-11-26(22)32-30(24)28(34)17-20(19)16-27-29-23(12-14-33(27)2)21-8-4-6-10-25(21)31-29/h4-11,19-20,27-28,31-32H,3,12-18H2,1-2H3/t19-,20-,27-,28-/m0/s1 |
InChI Key |
QMPMOSMXZGIBBR-DXBSEXLMSA-N |
SMILES |
CCC1CN2CCC3=C(C2CC1CC4C5=C(CCN4C)C6=CC=CC=C6N5)NC7=CC=CC=C37 |
Isomeric SMILES |
CC[C@H]1CN2CCC3=C([C@@H]2C[C@@H]1C[C@H]4C5=C(CCN4C)C6=CC=CC=C6N5)NC7=CC=CC=C37 |
Canonical SMILES |
CCC1CN2CCC3=C(C2CC1CC4C5=C(CCN4C)C6=CC=CC=C6N5)NC7=CC=CC=C37 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
Key structural analogs include usambarine , dihydro-usambarensine , and usaramine , which share core alkaloid skeletons but differ in saturation sites and functional groups.
| Compound Name | CAS RN | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| 18,19-Dihydrousambarine* | Not provided | Likely C29H32N4 | ~434 (estimated) | 18,19-dihydrogenated usambarine |
| Usambarine | Not provided | C29H28N4 | 432.56 | Fully unsaturated core structure |
| 3',4'-Dihydrousambarensine | 36150-15-9 | C29H30N4 | 434.58 | 3',4'-dihydrogenation |
| Usaramine | 15503-87-4 | C18H25NO6 | 351.39 | Smaller molecular framework |
*Note: this compound’s molecular weight is estimated based on its hydrogenation of usambarine (C29H28N4 → C29H32N4).
Pharmacological and Bioactivity Comparisons
Evidence from ethnopharmacological studies suggests that hydrogenation patterns significantly influence bioactivity:
- Usambarine and its derivatives (e.g., dihydro-usambarensine) are associated with moderate bioactivity in preliminary assays, as indicated by "+++" symbols in activity rankings .
- Usaramine, with a distinct molecular framework (C18H25NO6), is prioritized in food analysis and natural product research due to its simpler structure and solubility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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